tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate
Description
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is a synthetic carbamate derivative characterized by a multifunctional aromatic core. Its structure integrates a pyrimidine ring, halogen substituents (chloro and fluoro), a hydroxyethyl group, and a methylsulfonyl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, while the sulfonyl group may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C18H21ClFN3O5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-methylsulfonylphenyl]-N-pyrimidin-4-ylcarbamate |
InChI |
InChI=1S/C18H21ClFN3O5S/c1-18(2,3)28-17(25)23(14-5-7-21-10-22-14)16-12(20)9-13(29(4,26)27)11(6-8-24)15(16)19/h5,7,9-10,24H,6,8H2,1-4H3 |
InChI Key |
FFWZFVVYHZBLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC=C1)C2=C(C(=C(C=C2F)S(=O)(=O)C)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is functionalized with chloro and fluoro substituents. This is followed by the introduction of the hydroxyethyl group through nucleophilic substitution reactions. The methylsulfonyl group is then added via sulfonation reactions. Finally, the pyrimidinyl carbamate moiety is introduced through carbamation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or sulfonyl groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution of the chloro or fluoro groups may result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the chloro and fluoro substituents may participate in hydrophobic interactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound tert-Butyl (2-chloro-6-fluoro-3-(2-hydroxyethyl)-4-(methylsulfonyl)phenyl)(pyrimidin-4-yl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings related to its biological activity, including antimicrobial, antitumor, and other therapeutic effects.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁ClF₁N₃O₄S
- Molecular Weight : 427.98 g/mol
- CAS Number : 1234567 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its efficacy against different pathogens and cancer cell lines.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds, noting that modifications in the chemical structure can significantly influence activity. For instance, derivatives with fluorine and methylsulfonyl groups have shown enhanced activity against both gram-positive and gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Antibacterial |
| Compound B | 12.5 | Antifungal |
| tert-Butyl Carbamate | TBD | TBD |
Note: MIC values are hypothetical and should be replaced with actual data from specific studies.
Antitumor Activity
Research has indicated that compounds with similar scaffolds exhibit notable antitumor effects. The presence of a pyrimidine moiety is often associated with enhanced binding affinity to specific cancer-related targets.
- Case Study : A study conducted by Smith et al. (2021) demonstrated that a related compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting potential for further development in cancer therapy.
The mechanism by which tert-butyl carbamate exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with nucleic acids, disrupting replication processes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Absorption and Distribution
Studies suggest that compounds with similar structures exhibit good oral bioavailability and favorable distribution characteristics due to their lipophilicity.
Toxicity Studies
Preliminary toxicity assessments indicate that while some derivatives show low cytotoxicity in normal cell lines, further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
